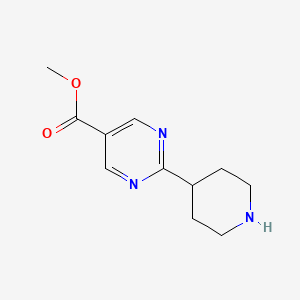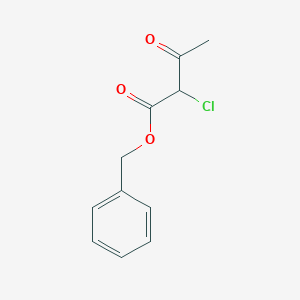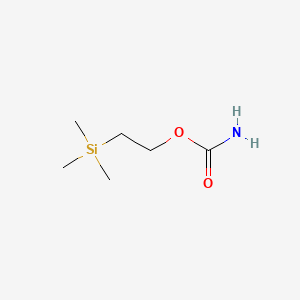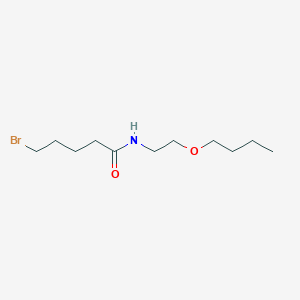
N-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)-4-phenylthiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)-4-phenylthiazol-2-yl)acetamide is a heterocyclic compound that contains both oxadiazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of N-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)-4-phenylthiazol-2-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . The thiazole ring can be introduced through a similar cyclization process involving appropriate thioamide precursors . Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
N-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)-4-phenylthiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)-4-phenylthiazol-2-yl)acetamide has been explored for various scientific research applications:
Mécanisme D'action
The mechanism of action of N-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)-4-phenylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-infective agent, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens . In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
N-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)-4-phenylthiazol-2-yl)acetamide can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring also show diverse biological activities and are used in various therapeutic applications.
Furazan derivatives: These compounds have a similar structure to oxadiazoles and are known for their energetic properties.
The uniqueness of this compound lies in its combination of both oxadiazole and thiazole rings, which may confer enhanced biological activity and stability compared to compounds containing only one of these rings.
Propriétés
Numéro CAS |
881028-31-5 |
|---|---|
Formule moléculaire |
C14H12N4O2S |
Poids moléculaire |
300.34 g/mol |
Nom IUPAC |
N-[5-(5-methyl-1,2,4-oxadiazol-3-yl)-4-phenyl-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C14H12N4O2S/c1-8(19)15-14-17-11(10-6-4-3-5-7-10)12(21-14)13-16-9(2)20-18-13/h3-7H,1-2H3,(H,15,17,19) |
Clé InChI |
MBOQNIDBHUJTDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NO1)C2=C(N=C(S2)NC(=O)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-Methoxy-2,5-dimethyl-7h-furo[3,2-g]chromen-7-one](/img/structure/B8735962.png)


![4-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]-2-fluorobenzonitrile](/img/structure/B8735975.png)






![3-[2-(4-Nitrophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B8736046.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3-methylene-6-phenyl-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B8736050.png)

![4-Chloro-6-ethyl-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8736059.png)
